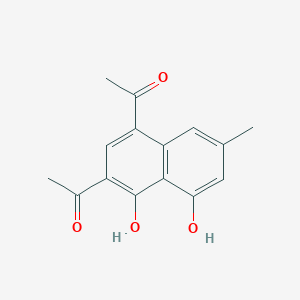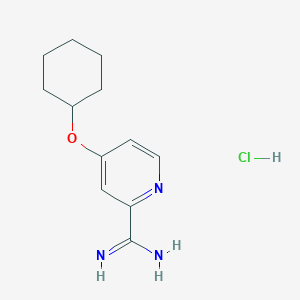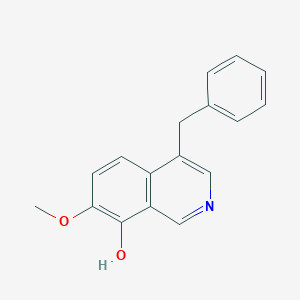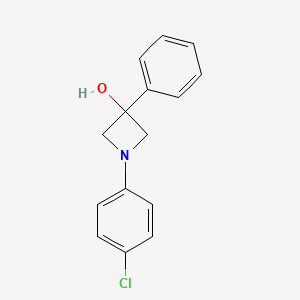
1,1'-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone is a chemical compound with the molecular formula C15H14O4 It is a derivative of naphthalene, characterized by the presence of two hydroxy groups and two ethanone groups attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are subjected to various chemical reactions to introduce the desired functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing advanced equipment and techniques to ensure efficient and cost-effective synthesis. The specific methods may vary depending on the desired application and the scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ethanone groups can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, where the hydroxy or ethanone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(4,6-Dihydroxy-5-methyl-1,3-phenylene)diethanone
- 1,5-Dihydroxy-1,2,3,4-tetrahydronaphthalene
- 1,4-Naphthalenedione,5,8-dihydroxy-2-methyl-
Uniqueness
1,1’-(4,5-Dihydroxy-7-methylnaphthalene-1,3-diyl)diethanone is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its combination of hydroxy and ethanone groups makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
1791-38-4 |
|---|---|
Molekularformel |
C15H14O4 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
1-(3-acetyl-4,5-dihydroxy-7-methylnaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C15H14O4/c1-7-4-12-10(8(2)16)6-11(9(3)17)15(19)14(12)13(18)5-7/h4-6,18-19H,1-3H3 |
InChI-Schlüssel |
LMUCEZHMQJWKNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)O)C(=C(C=C2C(=O)C)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)





![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid](/img/structure/B11857116.png)


